Methyl 6-(2-cyclohexyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 6-(2-cyclohexyl-1,3-oxazole-4-carbonyl)-6-azaspiro[25]octane-2-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including an oxazole ring, a cyclohexyl group, and a spiro-fused azaspirooctane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-cyclohexyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, which can be achieved through cyclization reactions involving appropriate precursors. The cyclohexyl group is introduced via alkylation or acylation reactions. The spiro-fused azaspirooctane moiety is then constructed through a series of cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency. The scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-cyclohexyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 6-(2-cyclohexyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions, especially those involving spirocyclic and oxazole-containing molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(2-cyclohexyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and spirocyclic structure allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic and oxazole-containing molecules, such as:
- Spiro[2.5]octane derivatives
- Cyclohexyl-substituted oxazoles
- Azaspiro compounds with different ring sizes or substituents
Uniqueness
Methyl 6-(2-cyclohexyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both an oxazole ring and a spiro-fused azaspirooctane moiety provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 6-(2-cyclohexyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-18(23)14-11-19(14)7-9-21(10-8-19)17(22)15-12-25-16(20-15)13-5-3-2-4-6-13/h12-14H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZRTUTWJARTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C3=COC(=N3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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